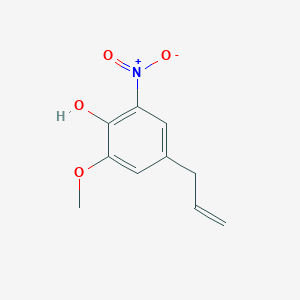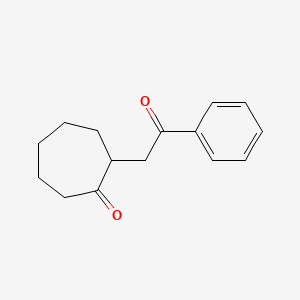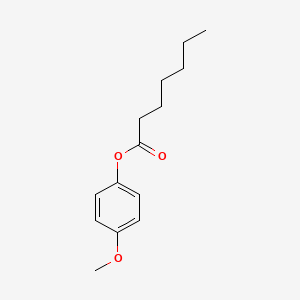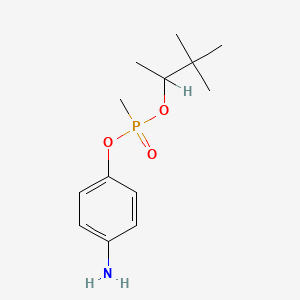
Phosphonic acid, methyl-, 4-aminophenyl 1,2,2-trimethylpropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, methyl-, 4-aminophenyl 1,2,2-trimethylpropyl ester is an organic compound that belongs to the class of phosphonates. Phosphonates are characterized by the presence of a phosphonic acid group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom. This particular compound is notable for its unique structure, which includes a 4-aminophenyl group and a 1,2,2-trimethylpropyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, methyl-, 4-aminophenyl 1,2,2-trimethylpropyl ester typically involves the reaction of 4-aminophenol with methylphosphonic dichloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonic dichloride. The resulting intermediate is then reacted with 1,2,2-trimethylpropanol to form the final ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, methyl-, 4-aminophenyl 1,2,2-trimethylpropyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phosphonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols can react with the phosphonic acid group under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Phosphonic acid, methyl-, 4-aminophenyl 1,2,2-trimethylpropyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an antiviral and anticancer agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of phosphonic acid, methyl-, 4-aminophenyl 1,2,2-trimethylpropyl ester involves its interaction with specific molecular targets. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, methyl-, mono (1,2,2-trimethylpropyl) ester
- Pinacolyl methylphosphonate
- Methylphosphonic acid, 1,2,2-trimethylpropyl ester
Uniqueness
Phosphonic acid, methyl-, 4-aminophenyl 1,2,2-trimethylpropyl ester is unique due to the presence of the 4-aminophenyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s ability to interact with biological targets and improve its solubility in various solvents.
Properties
CAS No. |
52134-57-3 |
|---|---|
Molecular Formula |
C13H22NO3P |
Molecular Weight |
271.29 g/mol |
IUPAC Name |
4-[3,3-dimethylbutan-2-yloxy(methyl)phosphoryl]oxyaniline |
InChI |
InChI=1S/C13H22NO3P/c1-10(13(2,3)4)16-18(5,15)17-12-8-6-11(14)7-9-12/h6-10H,14H2,1-5H3 |
InChI Key |
QYKVBHFKNHUXPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)C)OP(=O)(C)OC1=CC=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



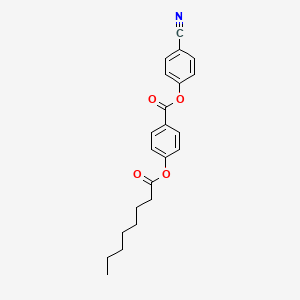
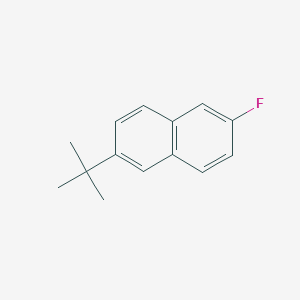
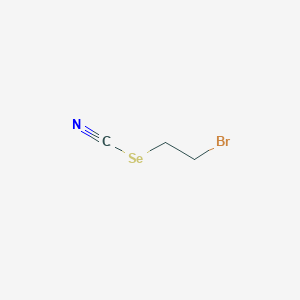
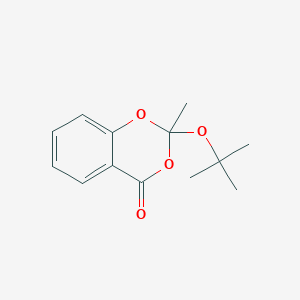

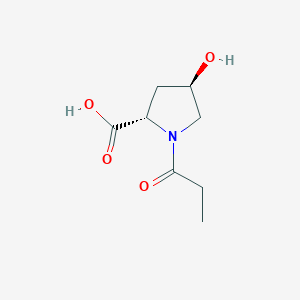
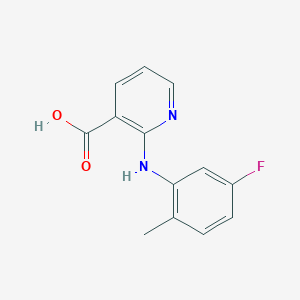
![2-(2-Hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one](/img/structure/B14642688.png)
![2,5-Dioxabicyclo[4.1.0]heptane, 7,7-dichloro-](/img/structure/B14642691.png)
